molecular formula C29H23N3O8 B2938533 ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892432-59-6

ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2938533
CAS No.: 892432-59-6
M. Wt: 541.516
InChI Key: XIIOMBGXORSYBK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a structurally complex heterocyclic compound featuring a benzofuropyrimidin core fused with a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent and an ethyl benzoate moiety linked via an acetamido group. The benzo[d][1,3]dioxole group contributes electron-rich aromaticity, which may enhance metabolic stability and lipophilicity, while the ethyl ester moiety could influence solubility and hydrolysis kinetics .

Properties

CAS No.

892432-59-6

Molecular Formula

C29H23N3O8

Molecular Weight

541.516

IUPAC Name

ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H23N3O8/c1-2-37-28(35)18-7-3-5-9-20(18)30-24(33)15-31-25-19-8-4-6-10-21(19)40-26(25)27(34)32(29(31)36)14-17-11-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33)

InChI Key

XIIOMBGXORSYBK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C29H23N3O8
Molecular Weight 541.5 g/mol
IUPAC Name ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
CAS Number 892432-59-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzo[d][1,3]dioxole moiety is known for its ability to modulate enzyme activity through competitive inhibition or allosteric modulation. The benzofuro[3,2-d]pyrimidine core enhances binding affinity via hydrogen bonding and π-π interactions with target macromolecules.

Anticancer Potential

Recent studies indicate that compounds with similar structural features exhibit promising anticancer activities. For instance:

  • Cytotoxicity Studies : Compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT116 and MCF7. This suggests a potential role in cancer therapeutics .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Studies on related compounds have demonstrated effectiveness against a range of bacterial strains. The presence of the dioxole moiety is particularly noted for enhancing antimicrobial activity through membrane disruption mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the benzofuro and dioxole rings significantly impact binding affinity and biological efficacy.
  • Hydrophobic Interactions : Increased hydrophobic character generally correlates with enhanced receptor binding and biological activity.

Case Study 1: Anticancer Activity

A recent study explored a series of benzofuro-pyrimidine derivatives similar to this compound. The results indicated that certain modifications led to significant increases in cytotoxicity against breast cancer cells (MCF7), with IC50 values dropping below 20 μM .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on derivatives containing the benzo[d][1,3]dioxole structure. These compounds exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application Reference
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate Benzofuropyrimidin Benzo[d][1,3]dioxol-5-ylmethyl, ethyl ester ~520 (estimated) Pharmaceutical
Methyl 4-(2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl}acetamido)benzoate Thienopyrimidin Oxolan-2-ylmethyl, methyl ester 494.53 Pharmaceutical
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide Benzofuropyrimidin 2-Phenylethyl, 2-ethyl-6-methylphenyl 481.5 Pharmaceutical
Benzofuropyrimidin-2,4-dicarbonitrile derivatives Benzofuropyrimidin Carbonitrile groups ~400–450 Organic electronics

Research Findings and Implications

  • Biological Activity : The benzo[d][1,3]dioxole group may confer resistance to oxidative metabolism, enhancing pharmacokinetic profiles compared to alkyl-substituted analogs .
  • Material Science Applications : Carbonitrile-functionalized benzofuropyrimidins () demonstrate the scaffold’s versatility beyond pharmaceuticals, emphasizing the role of substituents in tuning electronic properties .
  • Synthetic Accessibility : The acetamido benzoate motif is recurrent in pharmaceutical candidates, suggesting standardized synthetic protocols for this linkage (e.g., carbodiimide-mediated coupling) .

Notes

  • Structural-Activity Relationships (SAR): Minor modifications, such as replacing benzo[d][1,3]dioxole with phenylethyl groups, can drastically alter solubility and target selectivity .
  • Diverse Applications : While the target compound is pharmaceutically oriented, structural analogs are exploited in material science, underscoring the need for context-specific design .
  • Limitations : Direct comparative biological data are scarce in the provided evidence; further assays are required to validate hypothesized advantages of the benzo[d][1,3]dioxole substituent.

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